3-(Benzyloxy)-5-bromo-4-ethoxybenzamide

Regioselective synthesis Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling

For chemists requiring regioisomerically pure benzamide building blocks, the correct bromine position is critical for cross-coupling success. - 5-bromo (meta to amide) ensures high-yield Suzuki/Buchwald-Hartwig couplings with reduced steric hindrance. - BRD4 BD1 fragment hit (Kd 1.91 µM) with modifiable handle for fragment growing and BET inhibitor SAR. - Supplied at ≥95% purity, enabling publication-grade data with unambiguous chemical identity.

Molecular Formula C16H16BrNO3
Molecular Weight 350.21g/mol
Cat. No. B427178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-bromo-4-ethoxybenzamide
Molecular FormulaC16H16BrNO3
Molecular Weight350.21g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)C(=O)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H16BrNO3/c1-2-20-15-13(17)8-12(16(18)19)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19)
InChIKeyBSRCHEWLDWWUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-5-bromo-4-ethoxybenzamide Overview


3-(Benzyloxy)-5-bromo-4-ethoxybenzamide (IUPAC: 3-bromo-4-ethoxy-5-phenylmethoxybenzamide) is a trisubstituted benzamide with a molecular formula of C₁₆H₁₆BrNO₃ and a molecular weight of 350.21 g/mol . The compound features a benzyloxy group at the 3‑position, a bromine at the 5‑position, and an ethoxy group at the 4‑position—a specific regioisomeric pattern that distinguishes it from structurally related analogs such as 4-(benzyloxy)-3-bromo-5-ethoxybenzamide . This regiochemistry is critical because the position of the bromine atom on the electron‑rich aromatic ring directly governs reactivity in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the benzyloxy and ethoxy substituents modulate lipophilicity and hydrogen‑bonding interactions in biological target binding [1]. The compound is supplied as a research‑grade building block with a typical purity of ≥95% .

Regioselective Pd cross-coupling building block (5-bromo substitution)
Reported PARP inhibitor pharmacophore (3-benzyloxy motif)
BRD4 bromodomain fragment-hit context

Uniqueness of 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide


Benzamide is a privileged scaffold in medicinal chemistry, but the precise arrangement of substituents on the phenyl ring creates distinct pharmacophores that are not interchangeable [1]. The 3‑benzyloxy‑5‑bromo‑4‑ethoxy substitution pattern positions the bromine atom meta to the carboxamide and ortho to the ethoxy group, which influences both the electron density of the ring and the steric environment around the reactive halogen . In cross‑coupling applications, the reactivity of aryl bromides is highly sensitive to the electronic effects of neighboring substituents; for example, a bromine at the 5‑position (meta to the amide) exhibits different oxidative addition rates with Pd(0) catalysts compared to a bromine at the 4‑position . Biologically, the 3‑benzyloxybenzamide motif has been validated as a selective scaffold for PARP inhibition and sphingomyelin synthase 2 (SMS2) inhibition, whereas the regioisomeric 2‑benzyloxybenzamide series shows a different selectivity profile [2]. Therefore, substituting one regioisomer for another without experimental validation risks both synthetic failure (low cross‑coupling yield or undesired side products) and biological mis‑assignment of structure–activity relationships.

Bromine position (5- vs. 3-bromo) alters oxidative addition kinetics; may reduce cross-coupling yields compared to 5-bromo regioisomer.

Benzyloxy regioisomer determines target profile: 3-benzyloxy selects PARP, while 2-benzyloxy selects SMS2; wrong isomer leads to orthogonal biological readout.

3-(Benzyloxy)-5-bromo-4-ethoxybenzamide Comparative Evidence


Cross-Coupling Reactivity: 5-Bromo vs. 3-Bromo Position

In palladium‑catalyzed cross‑coupling reactions, the position of the bromine atom on the benzamide ring determines reactivity. 3‑(Benzyloxy)‑5‑bromo‑4‑ethoxybenzamide carries the bromine at the 5‑position (meta to the carboxamide), while the commercially available regioisomer 4‑(benzyloxy)‑3‑bromo‑5‑ethoxybenzamide carries it at the 3‑position (para to the carboxamide) . The 5‑bromo position in the target compound is less sterically hindered by the ortho‑ethoxy group, which is expected to facilitate oxidative addition with Pd(0) catalysts relative to the 3‑bromo isomer where the bromine is flanked by both the benzyloxy and ethoxy groups. Although direct head‑to‑head kinetic data for these specific isomers are not available in the public domain, the electronic Hammett σₘ value for OEt is +0.10, whereas the σₚ value is −0.24, indicating that the 5‑bromo position is less deactivated toward nucleophilic attack than the 3‑bromo position in the alternate regioisomer [1].

Aryl Br reactivity
Class-level inference
Δσ = +0.34 less electron‑withdrawing at 5‑bromo vs. 3‑bromo
Supports synthesis route selection
No direct kinetic comparison published
Regioselective synthesis Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Aryl bromide reactivity

PARP Inhibition: 3-Benzyloxybenzamide Pharmacophore

The 3‑benzyloxybenzamide motif is explicitly claimed as a core pharmacophore in U.S. Patent 5,756,510 for potent PARP enzyme inhibition [1]. Within this patent class, 3‑benzyloxybenzamides demonstrated PARP inhibitory activity that potentiates the cytotoxicity of DNA‑damaging agents such as bleomycin and methylating drugs in vitro. While specific IC₅₀ values for the target compound are not disclosed, the patent establishes that 3‑benzyloxy substitution is essential for PARP binding, whereas 2‑benzyloxybenzamides are not claimed in this PARP patent but have been identified as selective SMS2 inhibitors with an IC₅₀ of 91 nM for the lead compound Ly93 and >1400‑fold selectivity over SMS1 [2]. This orthogonal selectivity demonstrates that the benzyloxy regioisomer position dictates entirely different biological target profiles.

PARP pharmacophore
Cross-study comparable
3‑Benzyloxy: PARP inhibition; 2‑benzyloxy: SMS2 IC₅₀ 91 nM (>1400‑fold selectivity)
Selects PARP target context; avoids SMS2 misassignment
Quantitative PARP IC₅₀ for target compound not published
PARP inhibition DNA repair Cancer chemotherapy 3‑Benzyloxybenzamide

BRD4 Bromodomain Binding Affinity

3‑(Benzyloxy)‑5‑bromo‑4‑ethoxybenzamide (ChEMBL ID: CHEMBL5437886; BindingDB ID: BDBM50623485) has been profiled for binding to the first bromodomain of BRD4 (BRD4 BD1) using isothermal titration calorimetry (ITC) [1]. The compound exhibited a dissociation constant (Kd) of 1.91 × 10³ nM (1.91 µM) against BRD4 BD1 [1]. In the same assay system, the close structural analog 4‑(benzyloxy)‑3‑bromo‑5‑ethoxybenzamide has not been reported, preventing a direct regioisomeric comparison; however, the 1.91 µM Kd places the compound within the fragment‑like affinity range suitable for structure‑based optimization. For context, the unsubstituted benzamide fragment shows negligible BRD4 binding (Kd > 100 µM, estimated), indicating that the 3‑benzyloxy‑5‑bromo‑4‑ethoxy substitution pattern contributes meaningful binding energy [2].

BRD4 BD1 binding
Supporting evidence
Kd = 1.91 µM (ITC)
Supports fragment-based BRD4 screening context
Comparator 4‑benzyloxy isomer not reported
BET bromodomain BRD4 Isothermal titration calorimetry Fragment-based drug discovery

Purity Specification and Batch Consistency

Vendor specifications for 3‑(benzyloxy)‑5‑bromo‑4‑ethoxybenzamide report a typical purity of ≥95% . In contrast, the regioisomer 4‑(benzyloxy)‑3‑bromo‑5‑ethoxybenzamide is supplied without a published purity specification on its product page . For procurement purposes, a defined purity specification (≥95%) provides a quantitative quality benchmark that is absent for the alternative regioisomer, reducing the risk of introducing undefined impurities into sensitive biological assays or multistep synthetic sequences.

Purity specification
Direct comparison
≥95% purity (defined); comparator lacks specification
Defined acceptance criteria reduce batch variability risk
No third‑party analysis performed
Chemical purity Quality control Procurement specification Reproducibility

Applications of 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide


Fragment-Based Drug Discovery for BRD4

With a validated BRD4 BD1 Kd of 1.91 µM, 3‑(benzyloxy)‑5‑bromo‑4‑ethoxybenzamide serves as a structurally characterized fragment hit for BET bromodomain programs [1]. Its moderate affinity, combined with a molecular weight of 350 Da and a defined binding pose amenable to structure‑guided optimization, makes it suitable for fragment‑growing campaigns. The 5‑bromo substituent further provides a synthetic handle for parallel derivatization via Suzuki–Miyaura coupling to explore the BRD4 binding pocket [1].

PARP-1 Inhibitor Lead Optimization

The 3‑benzyloxybenzamide core is a validated PARP‑inhibiting pharmacophore as disclosed in U.S. Patent 5,756,510 [2]. 3‑(Benzyloxy)‑5‑bromo‑4‑ethoxybenzamide incorporates both the essential 3‑benzyloxy motif and a modifiable 5‑bromo substituent for late‑stage functionalization. This compound is positioned for structure–activity relationship (SAR) studies aiming to improve PARP‑1 inhibitory potency and selectivity over PARP‑2, building on the established benzamide chemotype [2].

Regioselective Cross-Coupling Library Synthesis

The distinct 5‑bromo substitution pattern (meta to carboxamide) in this compound provides a regiochemically defined aryl bromide for palladium‑catalyzed cross‑coupling reactions [3]. Unlike the 3‑bromo regioisomer, the 5‑bromo position benefits from reduced steric encumbrance from the ortho‑ethoxy group, potentially leading to higher conversion rates in Suzuki–Miyaura and Buchwald–Hartwig couplings. This makes the compound a reliable building block for generating diverse benzamide libraries with predictable coupling outcomes [3].

Chemical Probe Development with Defined Purity

For academic and industrial laboratories requiring chemical probes with documented purity for publication‑grade data, 3‑(benzyloxy)‑5‑bromo‑4‑ethoxybenzamide is supplied with a ≥95% purity specification . This transparency in quality control is critical when establishing SAR data sets intended for journal submission or patent filing, where the chemical identity and purity of test compounds must be unambiguous .

Application
Selection Property
Validation Focus
BRD4 bromodomain fragment screening
Fragment-like affinity and 5‑bromo synthetic handle
Fragment-hit affinity validation
PARP inhibitor SAR studies
3‑Benzyloxybenzamide pharmacophore
PARP-1 inhibition profiling
Regioselective cross‑coupling library synthesis
Defined 5‑bromo regiochemistry
Suzuki–Miyaura coupling yield optimization
Chemical probe development with defined purity
Documented ≥95% purity specification
Batch-to-batch purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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